Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate
Description
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate is an organophosphorus compound characterized by a but-2-enoate ester backbone with a diethoxyphosphoryloxy group at the C3 position. Its molecular formula is C₁₀H₁₉O₆P, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of isotopomers and labeled compounds . The compound is synthesized via reactions involving ethyl 3-oxobutanoate, which undergoes chlorination followed by acid-catalyzed CO₂ expulsion to yield key intermediates like 1-chloroacetone . Its phosphoryloxy group enhances electrophilic reactivity, making it valuable in nucleophilic substitution and cross-coupling reactions.
Properties
Molecular Formula |
C10H19O6P |
|---|---|
Molecular Weight |
266.23 g/mol |
IUPAC Name |
ethyl (E)-3-diethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8+ |
InChI Key |
JHCCEPMFFLZBLL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/OP(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C=C(C)OP(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Step 1 : Nucleophilic substitution at the 4-position of 4-chloroacetoacetate with triethyl phosphite.
Step 2 : Base-mediated elimination to form the α,β-unsaturated ester.
Procedure
- Reactants :
- 4-Chloroacetoacetate (1.0 equiv)
- Triethyl phosphite (1.0 equiv)
- Conditions :
- Neat reaction at 40°C for 2 hours
- Cooling to room temperature, followed by addition of triethylamine (10 mol%) in dry CH₃CN
- Purification :
- Column chromatography (PE/EA = 1:1)
- Yield : 92% (brown oil)
Key Data
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.77 (s, 1H), 4.38–3.87 (m, 6H), 2.36 (s, 3H), 1.34 (t, J = 7.1 Hz, 6H), 1.24 (t, J = 7.1 Hz, 3H) |
| ³¹P NMR (CDCl₃) | δ -8.14 |
| HRMS [M+H]⁺ | Found: 267.0909; Calc.: 267.0919 (C₁₀H₂₀O₆P) |
| Rf | 0.45 (PE/EA = 1:1) |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by triethyl phosphite on the electrophilic 4-chloroacetoacetate, displacing chloride. Subsequent elimination of HCl in the presence of Et₃N generates the trans (E)-configured α,β-unsaturated ester.
Enolate Alkylation Method Using Ethyl Acetoacetate
This approach, outlined in, utilizes ethyl acetoacetate as the precursor, leveraging base-mediated enolate formation for phosphoryl group incorporation.
Reaction Scheme
Step 1 : Deprotonation of ethyl acetoacetate to form an enolate.
Step 2 : Alkylation with diethyl chlorophosphate to introduce the phosphoryl group.
Key Data
| Property | Value |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.77 (s, 1H) (Note: Data for Z-isomer; E-isomer expected to differ) |
| Stereochemistry | Primarily Z-isomer due to syn-addition during enolate alkylation |
Mechanistic Insight :
NaH deprotonates ethyl acetoacetate at the α-position, forming a resonance-stabilized enolate. The enolate attacks diethyl chlorophosphate, yielding a phosphorylated intermediate. Subsequent elimination or rearrangement forms the α,β-unsaturated ester, favoring the Z-configuration due to steric and electronic factors.
Comparative Analysis of Methods
| Parameter | Substitution-Elimination | Enolate Alkylation |
|---|---|---|
| Starting Material | 4-Chloroacetoacetate | Ethyl acetoacetate |
| Reagents | Triethyl phosphite, Et₃N | NaH, Diethyl chlorophosphate |
| Solvent | Neat, CH₃CN | THF |
| Yield | 92% | ~75–85% (estimated) |
| Stereochemistry | E-selective | Z-selective |
| Purity | High (column chromatography) | Moderate (solvent extraction) |
Spectroscopic Characterization
The E-configuration is confirmed by:
- ¹H NMR : Absence of coupling between the vinyl proton and adjacent groups (δ 5.77, s, 1H).
- ³¹P NMR : Upfield shift at δ -8.14, consistent with diethoxyphosphoryl groups.
- HRMS : Accurate mass matching for C₁₀H₂₀O₆P ([M+H]⁺ = 267.0919).
Applications and Derivatives
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate serves as a precursor for:
- Conjugated dienes : Via reaction with aryllithium reagents.
- α,β-Unsaturated ketones : Through trans-phosphorylation with Grignard reagents.
Optimization and Challenges
- Stereocontrol : E-selectivity in the substitution-elimination method is superior, making it preferable for applications requiring trans geometry.
- Scalability : The enolate alkylation method may require larger excesses of reagents, impacting cost-effectiveness.
- Stability : The E-isomer is less prone to decomposition than Z-isomers under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Aryllithium Reagents: Used in the synthesis of trisubstituted buta-1,3-dienes.
Grignard Reagents: Utilized in the formation of α,β-unsaturated ketones.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
Trisubstituted Buta-1,3-Dienes: Formed via reaction with aryllithium reagents.
α,β-Unsaturated Ketones: Produced through reactions with Grignard reagents.
Scientific Research Applications
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Agrochemistry: May be used in the development of new agrochemicals with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate involves its ability to participate in various chemical reactions due to the presence of the phosphonate ester group. This group can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of the compound into different products. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Ethyl (E)-4-(diethoxyphosphoryl)but-2-enoate
- Structural Difference : The phosphoryloxy group is located at the C4 position instead of C3.
- Properties : Reported TLC (Rf = 0.38 in pentane/Et₂O) and ¹H-NMR (δ 9.71 ppm for aldehyde proton) suggest distinct polarity and electronic environments compared to the C3-substituted analog .
- Applications : Used in synthesizing complex heterocycles, such as pyrrolotriazolopyrazine derivatives, highlighting its role as a phosphorylated building block .
Methyl (EZ)-3-[(dimethoxyphosphinyl)oxy]but-2-enoate (Mevinphos)
- Structural Difference : Methyl ester replaces ethyl, and methoxy groups substitute ethoxy on the phosphoryl moiety.
- Properties : Reduced lipophilicity due to shorter alkyl chains. CAS RN: 7786-34-7; molecular formula: C₇H₁₃O₆P .
- Applications: A potent organophosphate insecticide and acaricide, demonstrating how ester and phosphoryl substituents influence biological activity .
Ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate
- Structural Difference : Phosphoryloxy group at C2 with trifluoromethyl substitution at C3.
- Properties : Molecular formula C₉H₁₆F₃O₆P ; fluorination enhances metabolic stability and electronegativity, making it relevant in medicinal chemistry .
- Synthesis : Prepared via phosphorylation of fluorinated precursors, reflecting tailored reactivity for specific applications .
Ethyl 3-((trimethylsilyl)oxy)but-2-enoate
- Structural Difference : Trimethylsilyl (TMS) group replaces the phosphoryloxy moiety.
- Properties : Molecular formula C₉H₁₈O₃Si ; the silyl group acts as a protecting agent, altering solubility and thermal stability .
- Applications : Intermediate in silylation reactions, contrasting with the electrophilic reactivity of phosphorylated analogs.
Dibutoxy and Diisopropoxy Analogs
- Examples: Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate (C₁₃H₂₄F₃O₆P) . Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]propanoate .
- Structural Differences : Longer alkoxy chains (butoxy/isopropoxy) on the phosphoryl group introduce steric bulk and lipophilicity.
- Implications : Modified solubility and steric hindrance affect reaction kinetics in catalytic processes.
Comparative Data Table
*TFP = trifluoropropanoate
Key Findings and Implications
- Positional Isomerism : The location of the phosphoryloxy group (C3 vs. C4) significantly alters electronic properties and reactivity, as seen in NMR shifts and synthetic utility .
- Substituent Effects :
- Ester Variants : Methyl esters (mevinphos) vs. ethyl esters influence volatility and metabolic pathways.
Biological Activity
Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate is a phosphonate ester that has garnered attention for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H19O5P and a molecular weight of approximately 250.2 g/mol. The compound features a but-2-enoate moiety with a diethoxyphosphoryl group, which contributes to its reactivity and biological properties. Its structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and Michael additions, making it versatile for synthetic applications in drug development and agrochemicals.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The diethoxyphosphoryl group can form stable complexes with metal ions and enzymes, modulating their activity. This interaction is crucial for its potential role as an enzyme inhibitor, which may contribute to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. For instance, similar phosphonate esters have shown efficacy against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains.
Anticancer Activity
Studies have explored the anticancer potential of this compound, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Preliminary findings indicate that the compound may interfere with cancer cell proliferation by modulating signaling pathways associated with cell survival and death. The dual mechanism of action—targeting both metabolic processes and cellular signaling—positions this compound as a promising candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of phosphonate esters, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound on HCT116 colorectal cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates, suggesting that the compound activates intrinsic apoptotic pathways .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
